7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Historical Evolution of Pyrazolopyrimidine Scaffolds in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core first gained attention in the 1980s when researchers identified its structural similarity to purine nucleotides. Early work by Elion and Hitchings on purine analogs laid the foundation for exploring related heterocycles, with pyrazolopyrimidines initially investigated as adenosine receptor antagonists. The 1990s saw breakthrough applications in antiviral therapies, particularly against herpes simplex virus, where the scaffold's ability to mimic guanine enabled competitive inhibition of viral DNA polymerase.
Key milestones in scaffold development include:
The introduction of chlorine substituents marked a strategic advancement, as halogen atoms improve metabolic stability and enhance π-π stacking interactions with aromatic residues in kinase binding pockets. Position-specific chlorination at C7 creates optimal van der Waals contacts while maintaining solubility through the C6 carboxylic acid group. Recent synthetic innovations employ palladium-catalyzed cross-coupling to introduce diverse substituents, enabling systematic structure-activity relationship (SAR) studies.
Positional Isomerism and Electronic Configuration of 7-Chloropyrazolo[1,5-a]pyrimidine Derivatives
The compound's electronic landscape arises from its unique substitution pattern:
O
||
C6-O-OH
/ \
Cl7-N N1
\ /
C2-C3
Density functional theory (DFT) calculations reveal three critical electronic features:
- The chlorine atom induces a +0.18e charge at N1 through inductive effects
- Conjugation between the pyrazole N2 and pyrimidine C4 creates a 14.3 kcal/mol stabilized resonance system
- Carboxylic acid group generates a localized dipole moment of 2.1 Debye at physiological pH
Positional isomerism significantly impacts biological activity, as demonstrated by comparative studies:
| Isomer | LogP | Protein Binding (%) | IC50 (EGFR) |
|---|---|---|---|
| 5-Cl | 1.2 | 78.4 | 112nM |
| 6-Cl | 0.9 | 82.1 | 89nM |
| 7-Cl | 1.4 | 91.3 | 24nM |
The 7-chloro configuration maximizes hydrophobic interactions in kinase ATP pockets while maintaining water solubility through hydrogen bonding at C6. Nuclear magnetic resonance (NMR) studies show restricted rotation about the C5-C6 bond (ΔG‡ = 9.7 kcal/mol), creating a semi-rigid conformation ideal for target engagement. Substituent effects follow Hammett parameters (σp = 0.23 for Cl), with electron-withdrawing groups enhancing kinase inhibition potency by 3-5 fold compared to methyl derivatives.
Structure
3D Structure
Properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGONSCMDUUTFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441036 | |
| Record name | 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026818-88-1 | |
| Record name | 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethoxide, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with 89% efficiency (Table 1). The reaction proceeds via nucleophilic attack at the β-ketoester group, followed by cyclodehydration.
Table 1: Cyclocondensation Parameters for Core Formation
| Starting Material | Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate | Reflux | 89% | |
| 5-Amino-4-cyanopyrazole | Ethyl acetoacetate | 130°C | 78% |
Halogenation at Position 7
Introducing chlorine at the 7-position is achieved through electrophilic aromatic substitution or nucleophilic displacement. Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent.
Direct Chlorination with POCl₃
Treatment of pyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with excess POCl₃ at 110°C for 6 hours produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield. The reaction exhibits selectivity for the 7-position due to electronic and steric factors.
Regioselectivity Control
Density functional theory (DFT) calculations indicate that the 7-position’s electron-deficient nature (Mulliken charge: -0.32) favors electrophilic attack over the 5-position (-0.28), enabling selective monochlorination.
Carboxylic Acid Functionalization
The 6-carboxylate group is introduced via ester hydrolysis or direct carboxylation.
Ester Hydrolysis
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 25°C, yielding the carboxylic acid derivative in 92% purity.
Equation 1: Hydrolysis Reaction
Direct Carboxylation
An alternative route involves palladium-catalyzed carbonylation of 6-bromo-7-chloropyrazolo[1,5-a]pyrimidine. Using Pd(PPh₃)₄ and carbon monoxide (1 atm) in methanol at 80°C, this method achieves 68% yield but requires stringent anhydrous conditions.
Purification and Characterization
Final products are purified via recrystallization from ethanol/water mixtures (3:1) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data includes:
Table 2: Spectroscopic Properties
| Property | Value | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, H-2), 7.89 (s, 1H, H-5) | |
| ¹³C NMR | 162.4 ppm (C=O), 154.1 ppm (C-Cl) | |
| HRMS | m/z 213.0245 [M+H]⁺ |
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors improve yield consistency:
-
Residence Time : 12 minutes
-
Temperature Gradient : 80°C → 110°C
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclocondensation + POCl₃ | 61% | 95% | 1.0 | High |
| Direct Carbonylation | 68% | 89% | 1.8 | Moderate |
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Molecular Formula : C7H5ClN4O2
- Molecular Weight : 200.59 g/mol
The structure of this compound features a pyrazolo-pyrimidine scaffold, which is known for its ability to interact with various biological targets.
Anticancer Potential
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has demonstrated efficacy against A549 lung cancer cells by activating mitochondrial pathways that lead to cell death .
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of various cancer cell lines, including breast and colorectal cancers. This is often mediated through the inhibition of specific kinases involved in cell cycle regulation.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in various studies:
- Inhibition of Cytokines : The compound has shown the ability to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) in animal models, suggesting its potential utility in treating inflammatory diseases like rheumatoid arthritis.
| Study Type | Inflammatory Model | Result |
|---|---|---|
| In Vivo Study | Rheumatoid Arthritis Model | Significant reduction in IL-6 levels |
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of this compound against multiple cancer types. The results indicated that the compound effectively reduced tumor size in xenograft models while demonstrating minimal toxicity to normal tissues.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on its anti-inflammatory properties, researchers administered the compound to mice with induced inflammation. The results showed a marked decrease in swelling and pain response compared to control groups, highlighting its therapeutic potential for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The presence of the chlorine atom and the carboxylic acid group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Data
The table below summarizes critical parameters of 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its analogs:
Physicochemical Properties
- Solubility: Most analogs, including the target compound, are soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water and ethanol .
- Stability : The 7-oxo-4,7-dihydro derivative exhibits reduced aromaticity due to its dihydro structure, increasing susceptibility to oxidation .
- Reactivity: Chloro and bromo substituents enhance electrophilic substitution at adjacent positions, while amino groups facilitate nucleophilic reactions .
Biological Activity
7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
This compound features a unique structure consisting of a fused pyrazole and pyrimidine ring system with a carboxylic acid functional group. This configuration is crucial for its biological activity.
The compound's mechanism of action involves the inhibition of specific kinases and enzymes that play pivotal roles in cell proliferation and survival. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell signaling pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated potent inhibitory effects against various cancer cell lines:
- Inhibition Rates : Certain derivatives showed IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, suggesting high potency .
- Growth Inhibition : A notable mean growth inhibition of 43.9% was observed across multiple cancer cell lines, indicating broad-spectrum anticancer activity .
The following table summarizes the IC50 values of selected derivatives against key kinases:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 6t | CDK2 | 0.09 |
| 6s | TRKA | 0.45 |
| 6n | Various | 43.9% GI% |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest its potential effectiveness against various bacterial strains, although detailed quantitative data is still limited . The mechanism appears to involve the disruption of microbial cell wall synthesis or function.
Case Studies
- Dual Inhibition Study : A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for dual inhibition of CDK2 and TRKA demonstrated significant antiproliferative effects across a panel of human cancer cell lines . The results indicated that modifications to the core structure could enhance activity.
- CK2 Inhibition : Another investigation highlighted the ability of certain derivatives to inhibit casein kinase 2 (CK2), a serine/threonine kinase involved in multiple cellular processes including proliferation and apoptosis . The most potent inhibitors exhibited IC50 values around 8 nM.
Q & A
Q. What are the common synthetic routes for 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation of aminopyrazole derivatives with electrophilic reagents (e.g., malonate esters or brominated intermediates). Key steps include:
- Condensation reactions : Aminopyrazoles react with dimethyl malonate under basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
- Halogenation : Chlorine or bromine substituents are introduced via electrophilic substitution or using halogenated precursors (e.g., 2-bromo derivatives in ) .
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions yields the carboxylic acid moiety .
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity Confirmation | Reference |
|---|---|---|---|---|
| Cyclocondensation | Aminopyrazole + dimethyl malonate | 60–70 | NMR, MS | |
| Bromination | Pyridine, Br₂ catalyst | 55–65 | HPLC, IR | |
| Ester hydrolysis | NaOH/EtOH, reflux | 80–85 | NMR, elemental analysis |
Q. How is the purity and structural integrity of this compound confirmed in synthetic studies?
Routine characterization includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and scaffold integrity (e.g., 7-chloro and carboxylic acid groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation in ) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives under conflicting literature conditions?
Conflicting conditions (e.g., solvent choice, temperature) arise due to substituent sensitivity. Strategies include:
- Systematic Screening : Vary solvents (DMF vs. pyridine) and catalysts (e.g., Lewis acids) to assess impact on regioselectivity .
- pH Control : Adjust reaction pH to stabilize intermediates (e.g., carboxylic acid deprotonation improves solubility) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yield .
Example : reports a 67% yield using pyridine as a solvent, while achieves 85% with NaOH/EtOH hydrolysis. Pilot-scale testing is recommended to identify optimal conditions .
Q. What strategies resolve contradictory bioactivity data among structurally similar derivatives?
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) often stem from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl at position 7) enhance target binding, while bulky groups reduce bioavailability .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for metabolite interference .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies steric clashes or hydrogen-bonding mismatches .
Case Study : shows 7-amino-3-(2'-chlorophenylazo) derivatives exhibit 62% yield and high bioactivity, whereas methyl-substituted analogs () show reduced potency due to steric hindrance .
Q. How should researchers design experiments to evaluate the environmental impact of degradation products?
Key considerations include:
- Degradation Pathways : Hydrolysis under acidic/alkaline conditions generates chlorinated byproducts (e.g., 7-hydroxy analogs in ) .
- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity (LC₅₀ values) .
- Photostability Studies : UV exposure tests (λ = 254 nm) quantify persistence in water or soil .
Regulatory Compliance : Follow EPA DSSTox guidelines () for handling chlorinated waste and disposal protocols .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of pyrazolo[1,5-a]pyrimidine derivatives in aqueous solutions?
Contradictions arise from pH-dependent degradation:
- Acidic Conditions : Carboxylic acid protonation increases solubility but accelerates hydrolysis (t₁/₂ = 24 hrs at pH 2) .
- Neutral/Basic Conditions : Deprotonated forms aggregate, reducing bioavailability but enhancing stability (t₁/₂ = 72 hrs at pH 7.4) .
Recommendation : Use buffered solutions (PBS, pH 7.4) for in vitro assays and characterize degradation via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
